(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate

Catalog No.
S1485243
CAS No.
31752-99-5
M.F
C21H20O5
M. Wt
352.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2...

CAS Number

31752-99-5

Product Name

(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate

IUPAC Name

[(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate

Molecular Formula

C21H20O5

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C21H20O5/c22-12-17-16-10-20(23)25-18(16)11-19(17)26-21(24)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,16-19,22H,10-12H2/t16-,17-,18+,19-/m1/s1

InChI Key

SZJVIFMPKWMGSX-AKHDSKFASA-N

SMILES

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)CO

Synonyms

(3aR,4S,5R,6aS)-Hexahydro-4-(hydroxymethyl)-5-(4-phenylbenzoyloxy)cyclopenta[b]furan-2-one; (-)-Corey Lactone 4-Phenylbenzoate Alcohol; Corey Lactone;

Canonical SMILES

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)CO

Isomeric SMILES

C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)CO

Potential applications based on existing research:

  • Antimicrobial activity: Some studies have investigated the potential antimicrobial properties of (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate. These studies have shown that the compound exhibits moderate antibacterial activity against certain strains of bacteria. However, more research is needed to determine its efficacy and safety for potential therapeutic applications [].
  • Inhibitor of protein-protein interactions: The molecule has also been studied for its ability to inhibit specific protein-protein interactions. This property could be potentially useful in the development of new drugs for various diseases, but further research is needed to explore this possibility [].

Additional Information

  • The compound is commercially available from several chemical suppliers.
  • PubChem, a public database of chemical information, provides more details on the structure, properties, and safety information of (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate [].

(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate is an organic compound containing a biphenyl core (two connected benzene rings) linked to a cyclopenta[b]furan ring system with a hydroxymethyl group (CH2OH) and a ketone group (C=O) attached. The stereochemistry of the molecule is specified by the designations (3aR,4S,5R,6aS), indicating the relative spatial arrangement of substituents around specific carbon atoms [].

The origin and specific significance of this compound in scientific research are unclear at present. However, similar structures appear in natural products and pharmaceuticals, suggesting potential areas for future exploration [].


Molecular Structure Analysis

The key features of the molecule include:

  • Biphenyl core: This aromatic group provides rigidity and contributes to the overall lipophilicity (fat-loving character) of the molecule.
  • Cyclopenta[b]furan ring system: This five-membered ring with an oxygen atom can participate in various chemical reactions and may contribute to biological activity.
  • Hydroxymethyl group: This polar group can form hydrogen bonds with other molecules and influence water solubility.
  • Ketone group: The carbonyl group (C=O) is a reactive center that can participate in various condensation reactions.

The specific stereochemistry (3aR,4S,5R,6aS) might influence the molecule's interaction with other molecules and its biological properties [].


Chemical Reactions Analysis

  • Ester hydrolysis: The ester linkage between the biphenylcarboxylic acid and the cyclopentane ring could be cleaved under basic or acidic conditions.
  • Oxidation/reduction: The ketone group could be reduced to an alcohol or oxidized to a carboxylic acid.
  • Nucleophilic addition: The ketone group could react with nucleophiles to form new carbon-carbon bonds.

XLogP3

3.1

Other CAS

31752-99-5

Wikipedia

Corey lactone 4-phenylbenzoate

Dates

Modify: 2023-08-15
Rentmeister et al. Chemo-enzymatic fluorination of unactivated organic compounds Nature Chemical Biology, doi: 10.1038/nchembio.128, published online 16 November 2008 http://www.nature.com/naturechemicalbiology

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